molecular formula C5H12ClN2O2P B193319 3-Dechloroethylifosfamide CAS No. 36761-83-8

3-Dechloroethylifosfamide

カタログ番号 B193319
CAS番号: 36761-83-8
分子量: 198.59 g/mol
InChIキー: DZKGMGPLDJOVCX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Dechloroethylifosfamide, also known as Dechloroethylcyclophosphamide, is a phosphorodiamide . Its molecular formula is C5H12ClN2O2P and it has a molecular weight of 198.59 g/mol .


Synthesis Analysis

The metabolism of the anticancer drug ifosfamide was investigated in Sprague-Dawley rats. Along with four known metabolites, namely N2-dechloroethylifosfamide, Nthis compound, alcoifosfamide, and isophosphoramide mustard, four new urinary metabolites were identified utilizing combined techniques of chemical modification/derivatization, capillary gas chromatography/chemical ionization mass spectrometry (ammonia), deuterium-labeling/ion cluster analysis, and chemical synthesis .


Molecular Structure Analysis

The IUPAC name for this compound is N - (2-chloroethyl)-2-oxo-1,3,2λ 5 -oxazaphosphinan-2-amine . The InChI is InChI=1S/C5H12ClN2O2P/c6-2-4-8-11(9)7-3-1-5-10-11/h1-5H2, (H2,7,8,9) .


Chemical Reactions Analysis

The initial metabolism of ifosfamide consists of two different pathways: ring oxidation at the oxazaphosphorine ring to form 4-hydroxyifosfamide and dechloroethylation to form 2- or this compound .


Physical And Chemical Properties Analysis

The density of this compound is 1.3±0.1 g/cm3. It has a boiling point of 272.1±42.0 °C at 760 mmHg and a vapour pressure of 0.0±0.6 mmHg at 25°C .

科学的研究の応用

Pharmacokinetics and Metabolism

  • Pharmacokinetics in Cancer Treatment

    3-Dechloroethylifosfamide (3DECIIF) is a significant metabolite in the pharmacokinetics of ifosfamide, a chemotherapy agent. Studies have shown that 3DECIIF is a major urinary metabolite when ifosfamide is used for treating cancers like small-cell lung cancer and soft tissue sarcoma (Kerbusch et al., 2001) (Kerbusch et al., 2001).

  • Metabolite Analysis

    The use of Phosphorus-31 nuclear magnetic resonance spectroscopy has been employed to analyze the presence of 3DECIIF in urine samples from patients treated with ifosfamide. This technique offers a detailed assessment of phosphorated metabolites of ifosfamide, including 3DECIIF, without prior extraction (Gilard et al., 2004).

  • Influence on Infusion Duration

    The duration of ifosfamide infusion impacts the exposure to its metabolite, 3DECIIF. Research indicates that longer infusion durations can influence the pharmacokinetics of ifosfamide and its metabolites, including 3DECIIF (Kerbusch et al., 2001).

Chemical Analysis and Synthesis

  • Mass Spectrometry Studies

    In mass spectrometry studies, deuterium-labeled 3DECIIF has been synthesized for use as standards. This helps in quantifying dechloroethylation, a key process in understanding the pharmacokinetics and dynamics of ifosfamide (Springer et al., 2014).

  • Liquid Chromatography-Mass Spectrometry Assay

    Enantioselective assays have been developed for determining ifosfamide and identifying N-dechloroethylated metabolites like 3DECIIF in human plasma. This approach is vital for understanding the stereoselective pharmacokinetics of ifosfamide (Oliveira et al., 2007).

Metabolic Studies

  • Cytochrome P450 Interactions

    Studies have explored the interaction of cytochrome P450-mediated metabolism of ifosfamide, focusing on the roles of CYP3A4 and CYP2B6. These enzymes are responsible for the formation of 3DECIIF and its role in drug-induced nephrotoxicity and neurotoxicity (Aleksa et al., 2009) (Aleksa et al., 2005).

  • Pediatric Pharmacokinetics

    In pediatric cancer treatments, the pharmacokinetics of ifosfamide and its metabolites, including 3DECIIF, have been assessed to understand dosage and treatment effects in children (Kerbusch et al., 2001).

作用機序

Target of Action

3-Dechloroethylifosfamide, also known as Dechloroethylcyclophosphamide, is a metabolite of the chemotherapeutic agent ifosfamide . Its primary target is DNA . The compound exerts its cytotoxic effects by alkylating DNA, which can lead to cell death.

Mode of Action

This compound is a prodrug , meaning it requires activation by enzymes within the body to exert its cytotoxic effects. The activated form of the drug alkylates DNA, which can lead to cell death. This interaction with DNA results in the disruption of DNA replication and transcription, leading to cell cycle arrest and ultimately apoptosis, or programmed cell death .

Biochemical Pathways

It is known that the compound is a metabolite of ifosfamide and is formed through its side-chain oxidation . This process is mediated by several CYP450 enzymes, including CYP3A4, CYP3A5, and CYP2B6 .

Pharmacokinetics

The pharmacokinetics of this compound are closely related to those of its parent compound, ifosfamide. Ifosfamide exhibits a phenomenon known as autoinduction, where its clearance rate increases with its concentration . This is characterized by an induction half-life of 11.5±1.0 h with 50% maximum induction at 33.0±3.6 µM ifosfamide . The renal recovery of ifosfamide is minor, with only 6.6% of the administered dose excreted unchanged and 9.8% as dechloroethylated metabolites .

Result of Action

The primary result of this compound’s action is the induction of cell death through DNA alkylation. This can lead to the effective treatment of various cancers, as the compound is cytotoxic to rapidly dividing cells . It can also lead to side effects such as hematological toxicity, neurotoxicity, and nephrotoxicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of specific isoenzymes responsible for ifosfamide metabolism may lead to an improved efficacy/toxicity ratio by modulation of the metabolic pathways . Additionally, the duration of ifosfamide infusion influences the amount of this compound that is produced .

Safety and Hazards

For safety and hazards information, please refer to the Safety Data Sheets available online .

将来の方向性

A thorough understanding of the pharmacokinetics, pharmacodynamics, toxicity, and pharmacogenomics of ifosfamide, highlighting the genes important in the variation in response to the drug, may provide insight into personalization of this drug . Further studies are needed to investigate the possibility of therapeutic drug monitoring (TDM) of ifosfamide .

  • "PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics"
  • "Identification of new metabolites of ifosfamide in rat urine using ion cluster technique"
  • "Distribution of ifosfamide and metabolites between plasma and…"
  • "Evaluation of the autoinduction of ifosfamide metabolism by a…"
  • "dechloroethylifosfamide | Semantic Scholar"

生化学分析

Biochemical Properties

3-Dechloroethylifosfamide interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolic pathways of Ifosfamide, a prodrug entirely dependent on metabolism for its activity

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It has been observed that the duration of Ifosfamide infusion influences the amount of this compound produced

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathways of Ifosfamide It interacts with various enzymes and cofactors during this process

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied . It has been found that Ifosfamide and its metabolites, including this compound, rapidly reach distribution equilibrium between erythrocytes and plasma .

Subcellular Localization

Current computational models like DM3Loc can provide predictions for subcellular localization

特性

IUPAC Name

N-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN2O2P/c6-2-4-8-11(9)7-3-1-5-10-11/h1-5H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKGMGPLDJOVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNP(=O)(OC1)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30909416
Record name 2-((2-Chloroethyl)amino)-1,3,2-oxazaphosphinane 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36761-83-8
Record name 3-Dechloroethylifosfamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36761-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dechloroethylcyclophosphamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036761838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2-Chloroethyl)amino)-1,3,2-oxazaphosphinane 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-DECHLOROETHYLIFOSFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6Q3UC3WP5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Dechloroethylifosfamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Dechloroethylifosfamide
Reactant of Route 2
Reactant of Route 2
3-Dechloroethylifosfamide
Reactant of Route 3
Reactant of Route 3
3-Dechloroethylifosfamide
Reactant of Route 4
Reactant of Route 4
3-Dechloroethylifosfamide
Reactant of Route 5
3-Dechloroethylifosfamide
Reactant of Route 6
3-Dechloroethylifosfamide

Q & A

Q1: How is 3-Dechloroethylifosfamide formed in the body?

A1: 3-DCEIF is generated through the N-dechloroethylation of Ifosfamide [] or Cyclophosphamide [] primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6 [].

Q2: Is 3-DCEIF an active metabolite like Isophosphoramide Mustard?

A2: No, 3-DCEIF is considered an inactive metabolite. Unlike Isophosphoramide mustard, which directly interacts with DNA, 3-DCEIF does not possess alkylating properties and does not directly contribute to the cytotoxic effects of Ifosfamide [].

Q3: Why is 3-DCEIF formation important if it’s inactive?

A3: 3-DCEIF formation signifies a detoxification pathway competing with the activation of Ifosfamide []. Monitoring its levels provides insights into the balance between Ifosfamide activation and inactivation, which can impact therapeutic efficacy and toxicity [].

Q4: What is the significance of 3-DCEIF in relation to Chloroacetaldehyde?

A4: 3-DCEIF and the nephrotoxic metabolite Chloroacetaldehyde (CAA) are produced in equimolar amounts during Ifosfamide metabolism []. Therefore, 3-DCEIF levels can indirectly indicate the extent of CAA formation and potential for nephrotoxicity [].

Q5: How does the route of Ifosfamide administration impact 3-DCEIF formation?

A5: Oral administration of Ifosfamide has been linked to a higher incidence of encephalopathy compared to intravenous administration, and while the exact reason remains unclear, studies show no significant differences in the metabolic pattern of Ifosfamide, including 3-DCEIF formation, based on the route of administration [].

Q6: What is the significance of autoinduction in Ifosfamide metabolism?

A6: Ifosfamide exhibits autoinduction, meaning its metabolism, including 3-DCEIF formation, increases with repeated dosing. This leads to lower Ifosfamide exposure and potentially altered metabolite ratios, necessitating dose adjustments during treatment [, ].

Q7: Is there significant inter-individual variability in 3-DCEIF formation?

A7: Yes, considerable inter-individual variability exists in 3-DCEIF production, likely due to factors such as genetics, age, liver function, and co-administered medications [, ].

Q8: Do genetic polymorphisms influence 3-DCEIF levels?

A8: Polymorphisms in genes encoding glutathione S-transferases (GSTs), particularly GSTP1, have been associated with altered 3-DCEIF excretion and potentially influence Ifosfamide-induced toxicity [].

Q9: How do drug-drug interactions affect 3-DCEIF formation?

A9: Co-administration of drugs that inhibit or induce CYP enzymes, such as ketoconazole [] or rifampin [], can significantly alter Ifosfamide metabolism and consequently impact 3-DCEIF levels.

Q10: Can 3-DCEIF levels be used to personalize Ifosfamide therapy?

A10: While not a direct therapeutic target, monitoring 3-DCEIF levels, along with other Ifosfamide metabolites, may provide valuable information for personalizing therapy, optimizing efficacy, and minimizing toxicity [, ].

Q11: How is 3-DCEIF measured in biological samples?

A11: Sensitive and selective analytical methods, including gas chromatography (GC) [, , ] and liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) [, ], have been developed for quantifying 3-DCEIF in plasma and urine.

Q12: What are the advantages of using LC/MS/MS for 3-DCEIF analysis?

A12: LC/MS/MS methods offer high sensitivity, selectivity, and the ability to simultaneously measure multiple Ifosfamide metabolites, including 3-DCEIF, in a single run, facilitating comprehensive pharmacokinetic studies [, ].

Q13: What is the significance of enantioselective analysis of 3-DCEIF?

A13: Ifosfamide exists as enantiomers, and their metabolism can differ. Enantioselective analysis, achievable through chiral chromatography coupled with mass spectrometry [], allows for the separate quantification of (R)- and (S)-3-DCEIF, potentially providing deeper insights into the stereoselective metabolism and toxicity of Ifosfamide [].

Q14: How does 3-DCEIF relate to Ifosfamide-induced neurotoxicity?

A14: While the exact mechanisms of Ifosfamide-induced neurotoxicity are complex and not fully understood, 3-DCEIF, alongside other metabolites, has been implicated as a potential contributing factor [, ]. High levels of 3-DCEIF might indicate increased production of neurotoxic metabolites.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。